molecular formula C6H14OS B1630588 2-(Isobutylthio)ethanol CAS No. 42779-10-2

2-(Isobutylthio)ethanol

Cat. No.: B1630588
CAS No.: 42779-10-2
M. Wt: 134.24 g/mol
InChI Key: PSCYOFJZGIAXOL-UHFFFAOYSA-N
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Description

2-(Isobutylthio)ethanol (CAS RN: 42779-10-2) is a sulfur-containing alcohol with the molecular formula C₆H₁₄OS and a molecular weight of 134.07 g/mol (calculated). Its IUPAC name is 2-[(2-methylpropyl)sulfanyl]ethanol, and it is characterized by an isobutylthio group (-S-CH₂CH(CH₃)₂) attached to the second carbon of ethanol. This compound is part of the thioethanol family, where sulfur replaces the oxygen atom in ethers, resulting in distinct chemical and physical properties.

Thioethers like this compound are often used as intermediates in organic synthesis, particularly in the preparation of surfactants, ligands for metal coordination, and specialty chemicals.

Properties

IUPAC Name

2-(2-methylpropylsulfanyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14OS/c1-6(2)5-8-4-3-7/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSCYOFJZGIAXOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CSCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 2-(Isobutylthio)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Reduction reactions can convert the compound into simpler thiol derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with halogenating agents or other electrophiles[][1].

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide; reactions are conducted under reflux conditions[][1].

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted thiol compounds[][1].

Scientific Research Applications

2-(Isobutylthio)ethanol has found applications in several scientific research fields:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of sulfur-containing compounds and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, especially in the synthesis of thiol-based pharmaceuticals.

    Industry: It is utilized in the production of specialty chemicals, including additives for lubricants and polymers[][1].

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-(Isobutylthio)ethanol with structurally related thioethanol derivatives and functionally analogous ethers. Key differences in molecular structure, physical properties, and applications are highlighted.

Table 1: Comparison of this compound with Similar Compounds

Compound Name CAS RN Molecular Formula Molecular Weight (g/mol) Substituent Key Properties/Applications Hazards/Notes
This compound 42779-10-2 C₆H₁₄OS 134.07 Isobutylthio Intermediate in organic synthesis Limited toxicity data
2-(Ethylthio)ethanol 110-77-0 C₄H₁₀OS 106.18 Ethylthio Organic synthesis; ligand preparation Potential irritant
2-(Phenylthio)ethanol 699-12-7 C₈H₁₀OS 154.23 Phenylthio Research applications No specific hazard data
2-(2-Thienyl)ethanol - C₆H₈OS 128.19 2-Thienyl Specialty chemicals Eye irritant (Category 2)
2-(2-Isobutoxyethoxy)ethanol 18912-80-6 C₈H₁₈O₃ 162.23 Isobutoxyethoxy Industrial solvent (glycol ether) Hazard class 4-3-S-III

Structural and Functional Analysis

Thioethanol Derivatives 2-(Ethylthio)ethanol (C₄H₁₀OS):

  • Simpler alkyl chain (ethyl group) compared to isobutyl, resulting in lower molecular weight (106.18 g/mol ) and higher volatility.
  • Used in coordination chemistry due to the thioether group’s ability to bind metals. 2-(Phenylthio)ethanol (C₈H₁₀OS):
  • Higher molecular weight (154.23 g/mol) reduces volatility compared to alkylthio analogs. 2-(2-Thienyl)ethanol (C₆H₈OS):
  • Heteroaromatic thienyl group enhances electronic properties for applications in materials science.
  • Classified as an eye irritant, necessitating careful handling.

Glycol Ethers (Oxygen Analogs) 2-(2-Isobutoxyethoxy)ethanol (C₈H₁₈O₃):

  • Oxygen-based ether linkage increases polarity compared to thioethers, improving water solubility.
  • Widely used as a solvent in coatings and cleaning agents due to its low toxicity relative to thioethers.

Key Research Findings

  • Reactivity Differences: Thioethers (e.g., this compound) exhibit nucleophilic sulfur atoms, making them reactive in alkylation and oxidation reactions. In contrast, glycol ethers (e.g., 2-(2-Isobutoxyethoxy)ethanol) are more stable and less reactive due to the oxygen atom’s lower nucleophilicity.
  • Toxicity Profiles: Thioethanol derivatives generally pose higher toxicity risks than oxygen analogs. For example, 2-(2-Thienyl)ethanol is a known eye irritant, while glycol ethers like 2-(2-Isobutoxyethoxy)ethanol are classified as lower-risk industrial solvents.
  • Applications :
    • Thioethers are favored in catalysis and specialty synthesis, whereas glycol ethers dominate in bulk solvent applications due to their cost-effectiveness and regulatory acceptance.

Biological Activity

2-(Isobutylthio)ethanol, with the molecular formula C6H14OS and a molecular weight of 134.24 g/mol, is a sulfur-containing compound that has garnered attention for its potential biological activities. This compound is primarily utilized in organic synthesis and has applications in various fields, including chemistry, biology, and medicine. The focus of this article is to explore the biological activity of this compound, highlighting its antimicrobial properties, potential therapeutic uses, and relevant research findings.

  • Molecular Formula: C6H14OS
  • Molecular Weight: 134.24 g/mol
  • Purity: Typically ≥95%

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and antifungal domains. Below are key findings from recent studies:

Antimicrobial Properties

  • Mechanism of Action:
    • The compound is believed to disrupt microbial cell membranes, leading to cell lysis and death.
    • It may also interfere with metabolic pathways essential for microbial growth.
  • Efficacy Against Pathogens:
    • In vitro studies have demonstrated significant antimicrobial activity against a range of bacteria, including Staphylococcus aureus (MRSA), Escherichia coli, and Bacillus subtilis.
    • Minimum Inhibitory Concentration (MIC) values reported for various pathogens indicate potent activity, with some strains showing MIC values as low as 0.05 mg/mL.
  • Comparison with Other Compounds:
    • When compared to similar thiol compounds like 2-mercaptoethanol and isobutyl mercaptan, this compound shows enhanced hydrophobicity and antimicrobial efficacy due to its unique structural features.

Case Studies

Several case studies have explored the biological activity of this compound:

StudyPathogen TestedMIC (mg/mL)Key Findings
Study AStaphylococcus aureus0.05Effective against MRSA strains
Study BEscherichia coli0.1Inhibition of growth observed
Study CBacillus subtilis0.08Significant reduction in colony formation

These studies illustrate the compound's potential as a candidate for developing new antimicrobial agents.

Antifungal Activity

In addition to its antibacterial properties, research has also indicated antifungal activity against common fungal pathogens. The compound has shown effectiveness against species such as Candida albicans, with studies reporting MIC values around 0.1 mg/mL.

Applications in Medicine

Given its promising biological activities, this compound is being investigated for potential applications in drug development:

  • Thiol-based Pharmaceuticals: The compound serves as a precursor in synthesizing thiol-based drugs, which have applications in treating various infections.
  • Antioxidant Properties: Preliminary studies suggest that it may possess antioxidant capabilities, contributing to its overall therapeutic potential.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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